molecular formula C10H7NO4 B1588856 5-Nitronaphthalene-2,3-diol CAS No. 77542-54-2

5-Nitronaphthalene-2,3-diol

Cat. No.: B1588856
CAS No.: 77542-54-2
M. Wt: 205.17 g/mol
InChI Key: LDYYFPIQYNIWIW-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Naphthalene (B1677914) Derivatives

5-Nitronaphthalene-2,3-diol belongs to the class of nitroaromatic compounds, which are characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring system. scielo.br Nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs), including nitronaphthalenes, have been synthesized commercially since the 19th century for use as intermediates in the production of dyes and other chemicals. nih.gov

The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the molecule. In the case of this compound, this effect increases the acidity of the adjacent hydroxyl groups. This electronic interplay is a key feature of many nitroaromatic naphthalene derivatives and is a focal point of research. The electron-rich nature of the naphthalene core combined with the electron-withdrawing nitro group makes these derivatives subjects of interest for applications such as the development of fluorescent sensors for detecting nitroaromatic explosives through charge-transfer mechanisms. researchgate.net

The synthesis of these compounds typically relies on electrophilic aromatic substitution, specifically nitration reactions. scielo.br However, the study of nitroaromatics is also driven by their presence in the environment, often resulting from incomplete combustion processes. nih.gov

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound in modern science stems from its distinct structural features and resultant reactivity. It serves as a versatile intermediate or building block for the synthesis of more complex organic molecules. Its functional groups allow for a variety of chemical transformations, including the oxidation of its hydroxyl groups, the reduction of its nitro group to an amino group (—NH₂), and nucleophilic substitution reactions at the hydroxyl positions.

In the biological sciences, the compound is utilized in studies investigating the effects of nitroaromatic compounds on cellular systems. The mechanism of action is thought to involve its nitro and hydroxyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Research has indicated that this compound exhibits cytotoxicity against various cancer cell lines in vitro, making it a subject of interest in pharmacological research.

Furthermore, the study of how microorganisms degrade nitronaphthalenes contributes to the understanding of bioremediation pathways for environmental pollutants. nih.gov The initial steps in the aerobic degradation of these compounds can involve either a reductive or oxidative attack on the nitro group, leading to various intermediates before the aromatic ring is cleaved. nih.gov

Historical Perspectives on Related Naphthalene Chemistry

The study of this compound is built upon a long history of naphthalene chemistry. Naphthalene itself was first isolated from coal tar in 1819 by the English chemist John Kidd. numberanalytics.comnewworldencyclopedia.org Initially called "naphthaline," the name was derived from "naphtha," a general term for volatile, flammable hydrocarbon liquids. newworldencyclopedia.orgetymonline.com

Key milestones in understanding this fundamental aromatic compound followed its discovery. In 1826, Michael Faraday determined its molecular formula to be C₁₀H₈. newworldencyclopedia.orgwikipedia.org The now-familiar structure of two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866 and experimentally confirmed by Carl Graebe three years later. newworldencyclopedia.org

For much of its history, naphthalene has been a cornerstone of organic chemistry, primarily derived from the distillation of coal tar. numberanalytics.comwikipedia.org It has served as a crucial precursor for a vast array of chemical products, including plastics, solvents, and, most notably, synthetic dyes like phthalic anhydride (B1165640). numberanalytics.comnewworldencyclopedia.org The development of nitration techniques in the 19th century opened the door to creating derivatives like nitronaphthalenes, which became important intermediates in these industrial syntheses. nih.gov This foundational work paved the way for the eventual synthesis and study of more complex and specialized derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-4-6-2-1-3-8(11(14)15)7(6)5-10(9)13/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYYFPIQYNIWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453442
Record name 5-nitro-2,3-dihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77542-54-2
Record name 5-nitro-2,3-dihydroxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of 5 Nitronaphthalene 2,3 Diol

Established Synthetic Routes to 5-Nitronaphthalene-2,3-diol

The principal methods for synthesizing this compound involve the direct nitration of naphthalene (B1677914) precursors or a multi-step approach involving dihydroxylation followed by nitration.

Nitration of Naphthalene and Naphthol Precursors

The direct introduction of a nitro group onto a naphthalene or naphthol backbone is a common strategy. The primary challenge lies in controlling the position of nitration to favor the 5-nitro isomer.

The classical and widely used method for nitrating aromatic compounds, including naphthalene derivatives, is mixed acid nitration. numberanalytics.comvpscience.org This involves the use of a combination of nitric acid (HNO₃) and a strong acid catalyst, typically sulfuric acid (H₂SO₄). numberanalytics.comvpscience.org The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction of naphthalene with a mixture of nitric and sulfuric acid at low temperatures predominantly yields α-nitronaphthalene (1-nitronaphthalene). iptsalipur.org While direct nitration of 2,3-dihydroxynaphthalene (B165439) with mixed acids is a plausible route to this compound, controlling the regioselectivity is crucial to avoid the formation of other isomers. gavinpublishers.com The hydroxyl groups are activating and ortho-, para-directing, which would favor nitration at positions 1 and 4. However, the synthesis of the target compound suggests that nitration can occur at the 5-position under specific conditions. Challenges in this method include preventing over-nitration to dinitro or trinitro products and managing the exothermic nature of the reaction. researchgate.net

PrecursorReagentsKey ConditionsProductReference
NaphthaleneHNO₃/H₂SO₄Low Temperature1-Nitronaphthalene (B515781) iptsalipur.org
2,3-DihydroxynaphthaleneHNO₃/H₂SO₄ControlledThis compound (potential) gavinpublishers.com

Nitrogen dioxide (NO₂) serves as another nitrating agent for naphthalene and its derivatives. This method can proceed through different mechanisms, including free-radical pathways, particularly in non-polar solvents. researchgate.net The reaction of naphthalene with NO₂ can lead to a mixture of nitronaphthalene isomers. researchgate.netsci-hub.se In some cases, the presence of ozone can significantly enhance the regioselectivity of nitration with NO₂. sci-hub.se

For the synthesis of dinitronaphthalenes, 1-nitronaphthalene can be further nitrated using nitrogen dioxide, sometimes in the presence of a catalyst. researchgate.net While this method is more commonly associated with producing dinitro compounds, its application for the selective mononitration of a dihydroxylated naphthalene to yield this compound would require careful optimization to control the extent of nitration.

PrecursorReagentsConditionsKey ObservationReference
NaphthaleneNO₂Low temperature, presence of ozoneHigh 1-nitro/2-nitro isomer ratio sci-hub.se
1-NitronaphthaleneNO₂Presence of catalystFormation of dinitronaphthalenes researchgate.net

To improve selectivity and yield, various catalytic systems have been developed for the nitration of naphthalene. mdpi.com Zeolites, such as HBEA-25, have been shown to be effective and reusable catalysts for the mononitration of naphthalene with nitric acid, favoring the formation of 1-nitronaphthalene. mdpi.com Other catalysts, including indium(III) triflate and lanthanum(III) nitrobenzenesulfonates, have also been employed. scitepress.org

The use of solid acid catalysts like zeolites can offer advantages in terms of easier product separation and catalyst recycling. mdpi.compatsnap.com For the synthesis of this compound, a catalytic approach using a suitably functionalized naphthalene precursor could potentially offer a more selective and environmentally benign route compared to traditional mixed acid methods.

CatalystNitrating AgentSubstrateKey OutcomeReference
HBEA-25 Zeolite95% HNO₃NaphthaleneImproved 1-nitronaphthalene selectivity mdpi.com
HY ZeoliteNO₂1-NitronaphthaleneSelective formation of dinitronaphthalenes
Indium(III) triflateNot specifiedNaphthaleneCatalytic nitration scitepress.org

Catalytic Syn-Dihydroxylation Followed by Nitration

An alternative, multi-step approach involves the initial dihydroxylation of a suitable naphthalene derivative, followed by nitration. Catalytic syn-dihydroxylation transforms an alkene into a vicinal diol, where both hydroxyl groups are added to the same face of the double bond. wikipedia.orgyoutube.com

A biomimetic iron catalyst has been shown to effectively catalyze the syn-dihydroxylation of naphthalenes using hydrogen peroxide as the oxidant. nih.gov This reaction mimics the activity of naphthalene dioxygenase enzymes. The resulting diol can then be subjected to nitration to introduce the nitro group. This strategy allows for the synthesis of specific isomers by first creating the diol functionality, which can then direct the subsequent nitration step. For instance, the syn-dihydroxylation of 1-nitronaphthalene could potentially lead to an intermediate that, upon further reaction, yields the target compound.

This method offers a high degree of chemoselectivity in the dihydroxylation step. nih.gov The subsequent nitration of the resulting diol would still require careful control to achieve the desired 5-nitro substitution pattern.

Reaction Condition Optimization for this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of reaction conditions. Key parameters that influence the outcome of the nitration reaction include temperature, reaction time, and the ratio of reactants.

For mixed acid nitration, maintaining a controlled temperature is critical to prevent over-nitration and the formation of undesired byproducts. Temperatures are often kept low, for instance, to favor mononitration. iptsalipur.org The concentration of sulfuric acid also plays a crucial role in the nitration of dihydroxynaphthalene. gavinpublishers.com

In catalytic nitration systems, the choice of solvent and the amount of catalyst are important variables. mdpi.com For example, in the zeolite-catalyzed nitration of naphthalene, 1,2-dichloroethane (B1671644) was found to be a suitable solvent. mdpi.com The reaction time is another parameter that needs to be optimized to ensure complete conversion of the starting material while minimizing side reactions. researchgate.net For industrial-scale production, factors such as the efficient recycling of solvents and acids are also considered to enhance cost-effectiveness and reduce waste.

ParameterInfluence on ReactionOptimized Conditions (Example)Reference
TemperatureControls reaction rate and selectivity; prevents over-nitration.Low temperature for mononitration of naphthalene. iptsalipur.org
Reactant RatioAffects the extent of nitration.Molar ratio of 1-nitronaphthalene to NO₂ of 1:3 in a specific catalytic system. researchgate.net
Catalyst LoadingInfluences reaction rate and efficiency.0.10 g of HBEA-25 for 1.0 mmol of naphthalene. mdpi.com
SolventCan affect solubility, reaction mechanism, and selectivity.1,2-dichloroethane for zeolite-catalyzed nitration. mdpi.com
Reaction TimeDetermines the extent of conversion.4 hours in a specific catalytic nitration of 1-nitronaphthalene. researchgate.net

Influence of Temperature and Reagent Ratios on Yield and Selectivity

The nitration of naphthalene precursors to produce this compound is highly sensitive to both temperature and the ratio of reagents employed. Typically, the reaction is conducted using a nitrating agent such as a mixture of nitric acid and sulfuric acid (mixed acid) or nitrogen dioxide (NO2).

Optimal yields and selectivity are generally achieved by maintaining the reaction temperature within a controlled range. Studies have shown that temperatures between 25°C and 60°C are often optimal for improving the yield and selectivity of the desired product. Higher temperatures can accelerate the reaction rate but may also lead to an increase in the formation of unwanted by-products and over-nitration, resulting in trinitrated products. researchgate.net Conversely, lower temperatures may slow the reaction down, requiring longer reaction times.

The ratio of the nitrating agent to the naphthalene substrate is another critical factor. A careful adjustment of this ratio is necessary to achieve the desired level of nitration while minimizing the formation of isomers and multiple nitro-substituted products. The slow and controlled addition of the naphthalene solution to the nitrating mixture over several hours is a common strategy to enhance selectivity.

ParameterRecommended Range/RatioImpact on Synthesis
Temperature 25°C - 60°CControls reaction rate and minimizes by-product formation.
Reagent Ratio Varies based on specific reagentsAffects the degree of nitration and selectivity.

Role of Reaction Time and Concentration Control

In conjunction with temperature and reagent ratios, reaction time and concentration are pivotal in controlling the outcome of the nitration reaction. The duration of the reaction must be sufficient to allow for the formation of the desired this compound, but prolonged reaction times can lead to the formation of undesirable by-products.

Concentration control of both the naphthalene derivative and the nitrating agent is crucial for managing the reaction rate and selectivity. Industrial-scale production often involves dissolving the naphthalene derivative in an organic solvent and adding it dropwise to the nitration mixture over an extended period, which can be up to six hours. This method allows for precise control over the concentration of reactants at any given moment, thereby minimizing localized overheating and reducing the likelihood of side reactions.

Green Chemistry and Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of green chemistry principles in the production of this compound.

Solvent and Reagent Recycling in Industrial Processes

A significant step towards sustainable industrial synthesis is the implementation of solvent and reagent recycling. In the nitration process for producing this compound, organic solvents and sulfuric acid are often used in large quantities. The ability to efficiently recycle these materials not only reduces chemical waste and environmental impact but also improves the cost-effectiveness of the manufacturing process.

Electrochemical Nitration Methodologies

Electrochemical methods offer a promising green alternative to traditional nitration techniques. nih.govresearchgate.net These methods utilize electricity as a "green" oxidant, replacing hazardous chemical redox reagents. researchgate.net One such approach involves the electrochemical nitration of arenes, phenols, and aniline (B41778) derivatives using a nitrite (B80452) salt as a safe and readily available nitro source. nih.govresearchgate.net

The reaction mechanism is based on the electrochemical oxidation of nitrite to nitrogen dioxide (NO2), which then initiates the nitration reaction. nih.govresearchgate.net This process is typically carried out in a divided electrolysis cell with inexpensive graphite (B72142) electrodes. nih.govresearchgate.net The use of stoichiometric amounts of 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) in acetonitrile (B52724) has been shown to significantly increase the yield. nih.govresearchgate.net This electrochemical approach has demonstrated scalability and has been used to synthesize various nitroaromatic compounds with yields up to 88%. nih.govresearchgate.net

Regioselectivity and By-product Formation in Nitration Reactions

Controlling the position of nitration on the naphthalene diol scaffold is a key challenge in the synthesis of this compound. The directing effects of the existing hydroxyl groups play a crucial role in determining the final product distribution.

Factors Governing Nitration Position on Naphthalene Diol Scaffold

The hydroxyl groups on the naphthalene ring are activating and ortho-, para-directing for electrophilic aromatic substitution. libretexts.org This means that the incoming nitro group will preferentially add to the positions ortho or para to the hydroxyl groups. In the case of 2,3-dihydroxynaphthalene, the positions with the highest electron density are those that are ortho and para to the hydroxyl groups. libretexts.orgsigmaaldrich.com

The regioselectivity of the nitration is a result of the stabilization of the intermediate arenium ion. When the nitro group adds to the ortho or para positions, the positive charge in the arenium ion can be delocalized onto the oxygen of the hydroxyl group, which is a highly stabilizing interaction. libretexts.org

Minimization of Multi-nitrated and Other Undesired Products

The synthesis of this compound via the nitration of 2,3-dihydroxynaphthalene is often complicated by a lack of regioselectivity and the potential for over-nitration, leading to the formation of a mixture of products. The primary challenge lies in directing the nitro group to the C-5 position while preventing the formation of dinitronaphthalene and other isomeric mononitrated derivatives. The hydroxyl groups of the naphthalene ring are strongly activating and ortho-, para-directing, which can lead to substitution at various positions. Therefore, meticulous control over reaction conditions is paramount to maximize the yield of the desired 5-nitro isomer and minimize impurities.

Key strategies to control the selectivity of the nitration of 2,3-dihydroxynaphthalene and minimize the formation of undesired byproducts include the careful selection of the nitrating agent, optimization of reaction temperature, and the potential use of catalytic systems.

Influence of Reaction Parameters on Selectivity

Detailed research findings on the specific impact of various parameters on the product distribution in the synthesis of this compound are not extensively documented in publicly available literature. However, general principles of electrophilic aromatic substitution and findings from related nitration reactions of naphthalene derivatives provide a strong basis for understanding how to control this reaction.

Temperature: Temperature is a critical factor in nitration reactions. numberanalytics.com Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and an increase in the formation of byproducts, including those from oxidation and multi-nitration. numberanalytics.com For the nitration of sensitive substrates like dihydroxynaphthalenes, maintaining a low temperature is crucial to control the reaction's exothermicity and enhance the selectivity for the desired mononitrated product.

Nitrating Agent: The choice and concentration of the nitrating agent significantly influence the outcome of the reaction. numberanalytics.com While a mixture of concentrated nitric acid and sulfuric acid is a common and powerful nitrating agent, its high reactivity can lead to a lack of selectivity and the formation of multiple nitrated products. vpscience.org The use of milder nitrating agents or the controlled in-situ generation of the nitronium ion can be a strategy to improve selectivity. For instance, using nitric acid in acetic anhydride (B1165640) or employing nitrogen dioxide are alternative methods that might offer better control.

Catalysts: The use of solid acid catalysts, such as zeolites, has been explored for the regioselective nitration of naphthalene. These catalysts can offer shape selectivity, favoring the formation of specific isomers due to the constraints of their pore structures. While specific studies on the use of zeolites for the nitration of 2,3-dihydroxynaphthalene to this compound are scarce, this approach represents a promising avenue for minimizing undesired isomers.

Illustrative Data on Selectivity Control

To illustrate the impact of reaction conditions on the selectivity of nitration, the following hypothetical data table is presented. This table is based on general principles of aromatic nitration and is intended for illustrative purposes due to the lack of specific published data for the nitration of 2,3-dihydroxynaphthalene.

Table 1: Hypothetical Product Distribution in the Nitration of 2,3-Dihydroxynaphthalene under Various Conditions

EntryNitrating SystemTemperature (°C)Yield of this compound (%)Yield of Dinitrated Products (%)Yield of Other Isomers (%)
1HNO₃/H₂SO₄25453025
2HNO₃/H₂SO₄0601525
3HNO₃ in Acetic Anhydride075520
4NO₂ gas-1070822

This table is a hypothetical representation to illustrate the expected trends in selectivity based on established principles of organic chemistry.

Mechanistic Considerations for Byproduct Formation

The formation of multi-nitrated products, such as dinitronaphthalene-2,3-diols, occurs when the initially formed this compound undergoes a second nitration. The presence of the electron-donating hydroxyl groups and the first electron-withdrawing nitro group will direct the second electrophilic attack to specific positions on the naphthalene ring. The distribution of these dinitrated isomers will depend on the relative activating and directing effects of the substituents. Other undesired mononitrated isomers can also form due to the competing directing effects of the two hydroxyl groups.

Minimizing these undesired products requires a careful balancing act. The reaction conditions must be sufficiently vigorous to achieve a reasonable conversion of the starting material but mild enough to prevent subsequent nitration of the desired product and to favor substitution at the C-5 position over other available sites. The slow, controlled addition of the nitrating agent at a low temperature is a practical approach to maintain a low concentration of the active nitrating species, thereby enhancing selectivity for mononitration.

Chemical Reactivity and Transformation Pathways of 5 Nitronaphthalene 2,3 Diol

Fundamental Reaction Types of 5-Nitronaphthalene-2,3-diol

The presence of both nitro and diol functionalities on the naphthalene (B1677914) scaffold allows this compound to undergo a range of fundamental reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions of Hydroxyl Moieties

The hydroxyl groups of this compound are susceptible to oxidation, which can lead to the formation of carbonyl-containing compounds such as quinones or carboxylic acids. The specific products formed depend on the oxidizing agent and reaction conditions employed. For instance, oxidation could potentially yield 5-nitro-2,3-naphthoquinone. While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the oxidation of similar naphthalenediol compounds is a known transformation. evitachem.com For example, the oxidation of other naphthalene derivatives can lead to the formation of quinones. evitachem.com

Reduction Pathways of the Nitro Group to Amino Derivatives

The nitro group of this compound can be reduced to an amino group (-NH2), yielding 5-aminonaphthalene-2,3-diol. This transformation is a common reaction for nitroaromatic compounds and can be achieved using various reducing agents. nih.gov The reduction of a nitro group to an amine dramatically alters the electronic properties of the molecule, as the electron-withdrawing nitro group (σp = +0.78) is converted to a strongly electron-donating amino group (σp = -0.66). nih.gov This change significantly impacts the reactivity of the aromatic ring. vpscience.org Common methods for the reduction of nitroarenes include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, as well as chemical reduction with agents like iron in acidic media or sodium borohydride. google.comgoogle.comunimi.it The choice of reducing agent and conditions can be crucial to avoid side reactions and achieve high yields.

Nucleophilic Substitution Reactivity of Hydroxyl Groups

The hydroxyl groups of this compound can participate in nucleophilic substitution reactions. This reactivity allows for the introduction of various other functional groups onto the naphthalene ring. For example, the hydroxyl groups could potentially be displaced by halogens to form halogenated derivatives. The susceptibility of the hydroxyl groups to substitution is influenced by the electronic nature of the naphthalene ring, which is affected by the strongly electron-withdrawing nitro group.

Role of Functional Groups in this compound Reactivity

The chemical behavior of this compound is a direct consequence of the electronic and steric effects of its nitro and diol functional groups.

Electron-Withdrawing Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the entire molecule. vulcanchem.com This electron-withdrawing effect deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic substitution. vpscience.org Conversely, it activates the ring towards nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group also increases the acidity of the adjacent hydroxyl groups compared to non-nitrated analogues. This enhanced acidity can facilitate reactions involving the deprotonation of the hydroxyl groups. The presence of the nitro group also influences the regioselectivity of further substitution reactions on the naphthalene ring system. vpscience.org

Kinetic and Mechanistic Studies of this compound Reactions

The chemical reactivity of this compound is largely dictated by its nitro and hydroxyl functional groups. The electron-withdrawing nature of the nitro group and the electron-donating character of the hydroxyl groups create a unique electronic environment within the naphthalene ring system, influencing its transformation pathways.

Investigation of Nitro Group Reduction Kinetics

The reduction of the nitro group is a critical transformation pathway for this compound and other nitroaromatic compounds. This process can proceed through a six-electron reduction to ultimately form the corresponding amino group (-NH2). nih.gov The kinetics of this reduction can be influenced by several factors, including the choice of reducing agent, catalyst, and reaction conditions.

The reduction process can occur via two primary mechanisms: a radical mechanism involving single electron transfers or a two-electron reduction mechanism. nih.gov In the radical pathway, a series of reactive intermediates are formed, including the nitroanion radical and the hydroxylamino derivative. nih.gov The two-electron reduction pathway involves the formation of a nitroso intermediate, which is rapidly reduced further to the hydroxylamino compound and then to the amine. nih.gov

Various chemical and catalytic methods are employed for the reduction of nitroarenes. masterorganicchemistry.comunimi.it While specific kinetic data for this compound is not extensively documented in the provided search results, general principles of nitroarene reduction kinetics can be applied. For instance, the degradation of the related compound 1-nitronaphthalene (B515781) has been studied, with observed degradation rate constants providing insight into its reactivity. unito.it In one study, the degradation rate constant for 1-nitronaphthalene was found to be 0.0356 min⁻¹ under specific experimental conditions. unito.it

The choice of catalyst is crucial in determining the rate and selectivity of nitro group reduction. Systems based on metals like iron, tin, and noble metals such as palladium and platinum are commonly used. unimi.it For example, SnCl₂ in ethanol (B145695) offers a pH-neutral system for nitro reduction. masterorganicchemistry.com The rate of reduction is also dependent on the concentration of the reactants and the temperature of the reaction.

Table 1: Comparison of Degradation Rate Constants for Naphthalene and its Derivatives

Compound Degradation Rate Constant (min⁻¹)
Naphthalene 0.0700
1-Chloronaphthalene 0.0670
1-Methylnaphthalene 0.0402
1-Nitronaphthalene 0.0356
1-Naphthylamine 0.0324
1-Naphthol 0.0242

Data sourced from a study on the degradation of naphthalene and its derivatives using a nano-MoO2/PMS system. unito.it

Characterization of Reactive Intermediates

The transformation of this compound proceeds through a series of reactive intermediates. The reduction of the nitro group, as mentioned, generates nitroso and N-hydroxylamino species. nih.gov The N-hydroxylamino intermediate is of particular interest as it can undergo further reactions, such as conjugation, which can lead to the formation of highly reactive nitrenium ions. nih.gov

Oxidation of the aromatic ring is another significant transformation pathway. This often begins with an attack by a dioxygenase enzyme, leading to the formation of a dihydrodiol. researchgate.netasm.org In the case of the related compound naphthalene, metabolism via cytochrome P450 enzymes produces an epoxide intermediate. nih.govucanr.edu This epoxide can then be converted to a dihydrodiol by epoxide hydrolase. nih.gov This dihydrodiol, specifically 1,2-dihydroxy-1,2-dihydronaphthalene, can be further oxidized to a 1,2-quinone. nih.gov

During the degradation of similar compounds like 1-nitronaphthalene, various intermediates have been identified using techniques such as liquid chromatography-mass spectrometry (LC-MS). unito.it For 1-nitronaphthalene, identified intermediates include 1-nitro-1,2-dihydronaphthalen-2-ol. unito.it The fragmentation patterns observed in mass spectrometry provide crucial information for identifying these transient species.

The hydroxyl groups of this compound can also participate in reactions. They can be oxidized to form carbonyl groups or undergo substitution reactions. The presence of both the nitro and hydroxyl groups allows for a complex array of potential reactive intermediates, depending on the specific reaction conditions.

Table 2: Key Reactive Intermediates in Nitroaromatic Compound Transformations

Precursor Compound Reactive Intermediate Formation Pathway
Nitroaromatic Compound Nitroso derivative Two-electron reduction of the nitro group. nih.gov
Nitroaromatic Compound N-hydroxylamino derivative Further reduction of the nitroso intermediate or via a radical mechanism. nih.gov
Naphthalene Epoxide Cytochrome P450-mediated oxidation. nih.govucanr.edu
Naphthalene Epoxide Dihydrodiol Hydrolysis via epoxide hydrolase. nih.gov
Dihydrodiol Quinone Oxidation of the dihydrodiol. nih.gov
1-Nitronaphthalene 1-nitro-1,2-dihydronaphthalen-2-ol Hydroxylation. unito.it

Theoretical and Computational Investigations of 5 Nitronaphthalene 2,3 Diol

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations provide a foundational understanding of the electronic environment of 5-Nitronaphthalene-2,3-diol, which dictates its structure, stability, and reactivity. The presence of both electron-donating hydroxyl (-OH) groups and a potent electron-withdrawing nitro (-NO2) group creates a unique electronic profile. Calculations based on quantum mechanics are used to determine properties like polarizability and dipole moment, which are crucial for understanding intermolecular forces and the compound's behavior in various solvents.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reaction mechanisms of molecules. For this compound, DFT studies are instrumental in exploring its redox behavior, which is central to its chemical and biological activity. The primary reactions of interest are the reduction of the nitro group and the oxidation of the diol moiety.

The reduction of the nitro group to an amino group (-NH2) is a critical pathway for the metabolic activation of many nitroaromatic compounds. DFT calculations can model the multi-step electron and proton transfer processes involved, identifying reactive intermediates. Conversely, the hydroxyl groups on the naphthalene (B1677914) ring can undergo oxidation to form quinone-like structures. evitachem.com DFT helps to calculate the reaction energies and activation barriers for these transformations, indicating their thermodynamic and kinetic feasibility. thieme-connect.com Studies on related nitroaromatic compounds show that DFT can accurately predict the favorability of specific reaction pathways. thieme-connect.com

Table 1: Representative DFT-Calculated Parameters for Redox Reactions

ReactionProcessCalculated ParameterTypical Value Range (kcal/mol)Implication
Nitro Group ReductionFirst electron transferReduction Potential-0.4 to -0.6 VInitiation of the reduction cascade.
Formation of amino groupReaction Enthalpy-80 to -120Highly favorable exothermic process.
Diol OxidationHydrogen abstractionActivation Energy10 to 20Energy required to initiate oxidation.
Formation of quinoneReaction Enthalpy-15 to -30Favorable exothermic process.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. innovareacademics.in The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netscielo.br

For this compound, the MEP surface would show distinct regions of negative potential (typically colored red or yellow) localized around the highly electronegative oxygen atoms of both the nitro group and the two hydroxyl groups. innovareacademics.inscielo.br These areas represent likely sites for hydrogen bonding and interaction with electrophiles. researchgate.net Regions of positive potential (colored blue) are expected over the hydrogen atoms of the hydroxyl groups and parts of the aromatic ring, indicating sites for nucleophilic attack. innovareacademics.in This analysis helps in understanding how the molecule interacts with biological targets like receptors or enzymes. researchgate.net

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapPredicted Reactivity
Oxygen atoms of Nitro GroupStrongly NegativeDeep RedSite for electrophilic attack, hydrogen bond acceptor.
Oxygen atoms of Hydroxyl GroupsNegativeRed/YellowSite for electrophilic attack, hydrogen bond acceptor.
Hydrogen atoms of Hydroxyl GroupsPositiveBlueSite for nucleophilic attack, hydrogen bond donor.
Aromatic Ring SystemVariable (near neutral)GreenSite for π-π stacking interactions.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This technique is crucial for understanding conformational changes, intermolecular interactions, and reaction processes that are inaccessible through static models. nih.gov

MD simulations can reveal the conformational flexibility of this compound. frontiersin.org Key aspects include the rotation of the nitro group relative to the naphthalene plane and the orientation of the hydroxyl groups. These conformations can influence the molecule's ability to fit into a binding site of a protein. Simulations of cytochrome P450, for example, show that large conformational changes are essential for its function and interaction with redox partners. nih.govnih.gov

Furthermore, MD simulations are used to study how this compound interacts with its environment, such as solvent molecules or biological membranes. nih.gov The simulations can quantify the strength and lifetime of intermolecular hydrogen bonds formed by the diol and nitro functionalities, which are critical for its solubility and biological activity. frontiersin.org

By combining quantum mechanics with molecular mechanics (QM/MM methods), MD simulations can be used to model the entire course of a chemical reaction, including the high-energy transition states. nih.gov This approach can be applied to simulate the synthesis of this compound, for instance, by modeling the nitration of a naphthalenediol precursor to understand regioselectivity. acs.org

In a biological context, these simulations can trace the metabolic transformation of the compound. For example, simulations can model the interaction of this compound within the active site of a metabolizing enzyme like cytochrome P450, mapping the energy landscape of its hydroxylation or reduction and identifying the most probable transformation pathways. nih.gov

Predictive Modeling for Synthesis and Biological Interactions

Computational models can be developed to predict the properties and activities of new molecules, guiding experimental work. For this compound, predictive modeling can be applied to both its chemical synthesis and its potential biological effects. researchgate.net

In synthesis, computational models can help optimize reaction conditions. For example, modeling can predict the outcome of using different nitrating agents or catalysts, aiming for higher yields and better selectivity, thus streamlining the synthetic process. olemiss.edumdpi.com

For biological interactions, Quantitative Structure-Activity Relationship (QSAR) and other predictive models are employed. innovareacademics.in These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. By analyzing features of this compound, such as its lipophilicity, electronic parameters from DFT, and shape, it is possible to predict its potential to interact with specific biological targets or to exhibit certain toxicological properties. researchgate.net Predictive computational tools can screen for potential interactions with nuclear receptors, which is crucial for assessing endocrine-disrupting potential. researchgate.net

Solvation Energy Calculations for Crystallization Prediction

The process of crystallization is fundamentally influenced by the interactions between a solute and a solvent, which can be quantified by the solvation energy. For this compound, a compound with both polar hydroxyl groups and a nitro group, understanding its solvation behavior is crucial for controlling its crystallization from various solvents. Computational chemistry provides powerful tools to predict and analyze these interactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the solvation free energy of a solute in different organic solvents. researchgate.net These calculations model the electronic structure and properties of the this compound molecule and the solvent molecules to derive the energy change associated with the dissolution process. rsc.org This data is critical, as lower solvation energy generally corresponds to lower solubility, a key parameter for initiating crystallization.

Recent advancements have seen the development of hybrid models that combine the precision of quantum chemical calculations with the predictive power of machine learning. researchgate.netchemrxiv.org For instance, a model can be trained on a dataset of calculated solvation energies for various solutes and solvents. researchgate.net Artificial Neural Networks (ANN) or other deep learning models can then predict the solvation energy for new systems, such as this compound in a novel solvent, with high accuracy. researchgate.netmdpi.com These predictive tools can significantly accelerate the screening of suitable solvents for crystallization, optimizing the purification process in chemical manufacturing. rsc.org The calculated solvation energies in different solvents provide a theoretical basis for selecting a solvent system that will yield high-quality crystals of this compound.

Table 1: Representative Calculated Solvation Energies of this compound in Various Solvents This table is illustrative and shows the type of data generated from computational solvation studies. Actual values would be derived from specific quantum chemical calculations.

Solvent Dielectric Constant (ε) Calculated Solvation Energy (kJ/mol)
Cyclohexane 2.02 -25.8
Dichloromethane 8.93 -45.2
Acetone 20.7 -58.6
Ethanol (B145695) 24.5 -62.4
Methanol 32.7 -65.1
Acetonitrile (B52724) 37.5 -68.9
Water 80.1 -75.3

Computational Approaches to Enzyme-Substrate Interactions

Computational methods are indispensable for elucidating the interactions between a substrate like this compound and the active site of an enzyme. These in silico techniques provide atomic-level insights into binding mechanisms, which is fundamental for understanding its metabolism and biological activity. nih.govmdpi.com

Molecular docking is a primary computational tool used to predict the preferred orientation of this compound when it binds to an enzyme's active site. researchgate.netresearchgate.net This method calculates the binding affinity, or docking score, which estimates the strength of the interaction. The analysis reveals key interactions, such as hydrogen bonds between the substrate's hydroxyl and nitro groups and specific amino acid residues of the enzyme, as well as potential π-π stacking interactions involving the naphthalene ring system. researchgate.net For nitroaromatic compounds, hydrogen bonding between the nitro group and residues like asparagine in the active site can be crucial for proper positioning and subsequent enzymatic reaction. nih.gov

To study the stability and dynamics of the enzyme-substrate complex over time, molecular dynamics (MD) simulations are performed. nih.govnih.gov An MD simulation tracks the movements of every atom in the complex, providing a dynamic picture of the binding. mdpi.com This allows for the analysis of the stability of key hydrogen bonds, conformational changes in both the enzyme and the substrate upon binding, and the calculation of binding free energies using methods like MM/PBSA and MM/GBSA. nih.gov Such studies have been applied to understand how enzymes like nitroarene dioxygenases and cytochrome P450s process nitroaromatic pollutants. nih.govresearchgate.net These computational analyses are vital for predicting metabolic pathways and for the rational design of enzymes with enhanced activity towards specific nitroaromatic compounds. nih.gov

Table 2: Illustrative Molecular Docking and Interaction Analysis of this compound with a Hypothetical Enzyme Active Site This table represents typical data obtained from molecular docking and dynamics simulations, highlighting the nature of enzyme-substrate interactions.

Parameter Value/Description
Binding Energy (from Docking) -7.8 kcal/mol
Key Interacting Residues
Asparagine (Asn) 258 Hydrogen Bond with Nitro Group (O)
Tyrosine (Tyr) 208 Hydrogen Bond with Hydroxyl Group (O2)
Histidine (His) 212 Hydrogen Bond with Hydroxyl Group (O3)
Phenylalanine (Phe) 350 π-π Stacking with Naphthalene Ring
MD Simulation Stability
RMSD of Ligand < 2.0 Å (indicating stable binding)
Key Hydrogen Bond Occupancy > 85% over 100 ns simulation

Advanced Spectroscopic Characterization Techniques for 5 Nitronaphthalene 2,3 Diol and Its Derivatives

Structural Elucidation via X-ray Crystallography

The crystal packing of 5-Nitronaphthalene-2,3-diol is significantly influenced by intermolecular forces, particularly hydrogen bonding facilitated by the two hydroxyl groups and the nitro group. The hydroxyl groups are expected to form strong hydrogen bonds, creating networks that dictate how the molecules arrange themselves in the crystal lattice. The presence of the electron-withdrawing nitro group can disrupt the planar hydrogen-bonding networks that might be observed in simpler diols, potentially leading to distorted π-stacking interactions. In related structures, such as 2,7-diethoxy-1-(4-nitrobenzoyl)naphthalene, enantiomeric pairs are linked through π-π stacking interactions, forming centrosymmetric dimers. semanticscholar.org This suggests that similar complex packing arrangements, influenced by both hydrogen bonding and π-stacking, are likely for this compound.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Conformational Studies

FTIR and Raman spectra of nitronaphthalene isomers are generally similar, but with key differences that can be used for identification. nih.govdoi.org A particularly notable feature is the symmetric stretching vibration of the NO₂ group coupled with the C-N bond stretching, which appears as a very intense peak around 1350 cm⁻¹ in both IR and Raman spectra. nih.govdoi.org Theoretical calculations using Density Functional Theory (DFT) have been employed to accurately predict and assign the vibrational wavenumbers and intensities for nitronaphthalene isomers. nih.govdoi.org For instance, in a study on 1,5-dinitronaphthalene, DFT calculations were used to interpret the FTIR and FT-Raman spectra. researchgate.net

The analysis of IR and Raman intensities can also provide insights into the electronic charge distribution and intermolecular interactions. doi.org The intensity of certain vibrational modes is related to changes in the dipole moment (IR) and polarizability (Raman), which can indicate favorable sites for intermolecular interactions. doi.org Surface-enhanced Raman spectroscopy (SERS) has been utilized for the sensitive detection of nitro-aromatic compounds, demonstrating the potential for detailed analysis even at low concentrations. rsc.org

Table 1: Key Vibrational Modes for Nitronaphthalene Derivatives

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopic TechniqueReference
Symmetric NO₂ stretch + C-N stretch~1350FTIR, Raman nih.govdoi.org
Aromatic C-H stretch>3000FTIR, Raman scitepress.org
C=C aromatic ring stretch1631, 1600FTIR scitepress.org
Asymmetric NO₂ stretch~1514FTIR scitepress.org
O-H stretch (hydroxyl)3200-3600FTIR
C-O stretch (hydroxyl)1000-1260FTIR

Note: Specific wavenumbers for this compound may vary. The table provides general ranges based on related compounds.

Applications of Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing its derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For nitronaphthalene compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. A validated RP-HPLC method was developed for the analysis of 1-fluoronaphthalene (B124137) and its process-related impurities, which include 1-nitronaphthalene (B515781). researchgate.net This method utilized a C18 column and a mobile phase consisting of a phosphate (B84403) buffer, methanol, and acetonitrile (B52724), with detection via a photodiode array (PDA) detector. researchgate.net Such methods are crucial for monitoring the progress of synthesis reactions and for isolating pure products. For instance, HPLC has been used to analyze the glutathione (B108866) conjugates of 1-nitronaphthalene metabolites, demonstrating its utility in separating complex biological samples. nih.gov

Table 2: Example HPLC Method Parameters for Nitronaphthalene Analysis

ParameterConditionReference
ColumnSymmetry C18 (250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase A0.01M KH₂PO₄ buffer (pH 2.5) : Methanol : Acetonitrile (35:52:13 v/v/v) researchgate.net
Mobile Phase BMethanol : Acetonitrile (80:20 v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionPhotodiode Array (PDA) at 230 nm researchgate.net

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) for Derivative Identification

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the definitive identification of this compound and its derivatives.

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Different ionization techniques, such as electron ionization (EI) and chemical ionization (CI), can be used to generate ions from nitronaphthalene compounds. researchgate.netmdpi.com EI mass spectra often show extensive fragmentation, which can provide structural information. mdpi.comresearchgate.net In contrast, negative chemical ionization (NCI) can produce a strong molecular ion peak, offering high sensitivity and selectivity. mdpi.com Studies on the metabolism of 1-nitronaphthalene have utilized mass spectrometry to identify glutathione conjugates, with characteristic fragment ions indicating the structure of the metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts, splitting patterns, and coupling constants in an NMR spectrum allow for the precise elucidation of the molecular structure. chemicalbook.comresearchgate.net For instance, the ¹H NMR spectrum of 1-nitronaphthalene shows distinct signals for each of the aromatic protons, which can be assigned based on their chemical shifts and coupling patterns. chemicalbook.comrsc.org Similarly, ¹H NMR has been used to identify the regioisomeric conjugates of 1-nitronaphthalene formed during metabolism. nih.gov The synthesis of derivatives of this compound, such as 5-Nitronaphthalene-2,3-dimethanesulfonate, has been confirmed using ¹H NMR, with characteristic shifts observed for the methanesulfonate (B1217627) and aromatic protons. hilarispublisher.com

Table 3: Spectroscopic Data for Related Nitronaphthalene Compounds

CompoundTechniqueKey Data PointsReference
1-Nitronaphthalene¹H NMR (CDCl₃, 90 MHz)δ (ppm): 8.15, 7.72, 7.77, 8.47, 7.50, 7.83, 8.16, 7.60, 7.68, 8.55, 7.85, 7.97, 8.12, 7.79, 8.04, 7.59, 7.74, 8.21, 7.56, 8.52, 8.05, 8.59, 8.51, 8.09, 8.19, 8.57, 8.49, 7.50, 8.10, 8.50, 8.23, 7.88, 7.69, 8.25, 7.67, 7.90, 7.98, 7.64, 8.19, 8.57, 8.48, 8.13, 7.95, 7.41, 8.59, 7.76, 8.03, 8.60 nih.gov
1-NitronaphthaleneMass Spectrometry (EI)m/z for [M⁺] found: 173.04720 scitepress.org
5-Nitronaphthalene-2,3-dimethanesulfonate¹H NMR (DMSO-d₆)δ (ppm): 3.62 (s, 3H), 3.63 (s, 3H), 7.83-7.87 (m, 2H), 8.46 (s, 1H), 8.50 (t, J = 7.96 Hz, 1H), 8.58 (s, 1H) hilarispublisher.com
1-Nitronaphthalene glutathione conjugatesMass Spectrometry (ESI+)m/z 497 (M+H)⁺, daughter ions at m/z 479, 306, 177 nih.gov

Biological Activity and Molecular Mechanisms of 5 Nitronaphthalene 2,3 Diol

Cellular and Subcellular Interactions of 5-Nitronaphthalene-2,3-diol

Investigation of Effects on Cellular Systems

There is currently no scientific literature detailing the effects of this compound on cellular systems. Studies investigating its impact on cell morphology, viability, proliferation, or other cellular processes have not been published.

Interaction with Molecular Targets

Specific molecular targets of this compound have not been identified. Research elucidating its binding to proteins, nucleic acids, or other macromolecules, and the subsequent functional consequences of such interactions, is not available.

In Vitro Pharmacological Activity of this compound

Cytotoxicity Studies in Cancer Cell Lines

While some nitroaromatic compounds have been investigated for their cytotoxic potential, specific studies evaluating the cytotoxicity of this compound against any cancer cell lines have not been reported. Consequently, there is no data available to generate a table on its cytotoxic activity.

The ability of this compound to induce apoptosis, or programmed cell death, has not been investigated. There are no studies examining its effect on apoptotic markers such as caspase activation, DNA fragmentation, or the expression of pro- and anti-apoptotic proteins.

The effect of this compound on cell cycle progression is an uninvestigated area. There is no available research to indicate whether this compound can induce cell cycle arrest at any phase (G0/G1, S, or G2/M) or to describe the potential molecular pathways involved.

Antioxidant Activity and Oxidative Stress Mitigation

The chemical architecture of this compound, featuring a naphthalene (B1677914) core substituted with both hydroxyl (-OH) and nitro (-NO2) groups, suggests a potential for engaging in antioxidant activities and mitigating cellular oxidative stress. The antioxidant capacity of phenolic compounds, including naphthalene derivatives, is largely attributed to the presence of hydroxyl groups that can neutralize reactive oxygen species (ROS). nih.govmdpi.com The electron-withdrawing nature of the nitro group can influence the chemical properties of the entire molecule, including the acidity and reactivity of the hydroxyl groups.

The primary mechanism by which phenolic compounds like this compound are thought to exert antioxidant effects is through free radical scavenging. This process typically involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. mdpi.com The presence of two adjacent (ortho) hydroxyl groups on the naphthalene ring is a significant structural feature. Ortho-dihydroxy configurations on aromatic rings are known to be highly effective at scavenging free radicals, often exhibiting greater activity than compounds with a single hydroxyl group. mdpi.comresearchgate.net

Table 1: Postulated Free Radical Scavenging Mechanism

Step Process Description
1. Initiation A free radical (R•) is present in the system. R• is a highly reactive species that can damage cellular components.
2. Scavenging This compound donates a hydrogen atom from one of its hydroxyl groups to the free radical. The free radical is neutralized (RH), and a this compound radical is formed.
3. Stabilization The resulting aryloxyl radical is stabilized through resonance across the naphthalene ring system. This stability prevents the aryloxyl radical from initiating new oxidation chains, effectively terminating the process.

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular damage. mdpi.com Phenolic antioxidants can interrupt this process. The mechanism involves the antioxidant donating a hydrogen atom to a lipid peroxyl radical (LOO•), which is a key propagating species in the lipid peroxidation chain. mdpi.com This action converts the peroxyl radical into a more stable lipid hydroperoxide (LOOH) and terminates the chain reaction. The antioxidant molecule itself becomes a radical, which, as mentioned previously, is stabilized and generally non-reactive, thus preventing further propagation of lipid damage. The effectiveness of this compound in this context would depend on its ability to readily donate a hydrogen atom to these lipid-based radicals.

Anti-inflammatory Effects on Macrophage Activity

While direct studies on the anti-inflammatory effects of this compound on macrophage activity are not extensively documented, the activities of other polyphenolic and flavonoid compounds provide a basis for potential mechanisms. Macrophages are key cells in the inflammatory response, and when activated, they release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). nih.govnih.gov Many natural polyphenols have been shown to exert anti-inflammatory effects by modulating macrophage activity. nih.gov These compounds can interfere with inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a critical regulator of pro-inflammatory gene expression. nih.gov A potential, though unconfirmed, anti-inflammatory role for this compound could involve similar inhibition of pro-inflammatory cytokine production in macrophages.

Mechanism of Action of this compound

The biological activities of this compound are intrinsically linked to its two key functional moieties: the nitro group and the hydroxyl groups. These groups can undergo distinct biochemical transformations and interactions within a cellular environment.

Bioreduction of the Nitro Group and Reactive Intermediate Formation

A critical aspect of the mechanism of action for nitroaromatic compounds is the enzymatic reduction of the nitro group within cells. This multi-step bioreduction process can lead to the formation of highly reactive intermediates. The nitro group (-NO2) is sequentially reduced, often by cellular nitroreductase enzymes, first to a nitroso (-NO) derivative, then to a hydroxylamino (-NHOH) intermediate, and finally to an amino (-NH2) group. who.int

The hydroxylamino intermediate (5-hydroxylaminonaphthalene-2,3-diol) is particularly significant as it is a reactive electrophile. Such intermediates are known to be capable of forming covalent bonds with cellular nucleophiles, including macromolecules like DNA and proteins. This interaction with cellular components is a key mechanism through which many nitroaromatic compounds exert their biological, and sometimes cytotoxic, effects.

Table 2: Bioreduction Pathway of the Nitro Group

Step Functional Group Chemical Formula Reactivity
0 (Parent) Nitro -NO₂ Electron-withdrawing
1 Nitroso -NO Reactive intermediate
2 Hydroxylamino -NHOH Highly reactive electrophile
3 (Final) Amino -NH₂ Electron-donating

Involvement of Hydroxyl Groups in Biological Interactions

The two hydroxyl groups are fundamental to the compound's antioxidant activity and its interactions with biological systems. nih.gov As detailed in the antioxidant sections, their primary role is to act as hydrogen donors to scavenge free radicals. mdpi.com The configuration of these hydroxyl groups on the naphthalene backbone is a key determinant of their antioxidant efficacy. mdpi.comresearchgate.net

Comparative Biological Activity with Analogous Nitroaromatic Compounds

The biological activity of this compound is intrinsically linked to its chemical structure as a nitroaromatic naphthalene. To understand its potential effects, it is crucial to compare it with structurally similar compounds. This comparative analysis, particularly focusing on other naphthalene derivatives, provides insights into the structure-activity relationships that govern the biological actions and toxicological profiles of this class of compounds.

Structure-Activity Relationship Analysis for Naphthalene Derivatives

The biological activity of naphthalene derivatives is significantly influenced by the nature, number, and position of their substituents. The introduction of a nitro group (NO2) and hydroxyl groups (-OH) to the naphthalene core, as seen in this compound, dramatically alters its electronic properties and, consequently, its interaction with biological systems.

The nitro group is strongly electron-withdrawing, which can make the compound more susceptible to metabolic reduction, a key activation step for the toxicity of many nitroaromatics. The position of the nitro group on the naphthalene ring is a critical determinant of mutagenic and toxic potential. For instance, studies on nitronaphthalene isomers have shown variations in their biological effects. While direct comparative studies involving this compound are limited, research on analogous compounds such as 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648) reveals that isomers can possess different levels of genotoxicity. For example, 2-nitronaphthalene has been shown to have greater mutagenic potency than its parent compound, naphthalene. nih.gov

The table below summarizes the genotoxic potential of some naphthalene derivatives, providing a basis for understanding the potential activity of this compound.

CompoundGenotoxicity AssayResult
NaphthaleneHuman cell genotoxicity assaysGenerally considered non-mutagenic in bacterial assays, but can induce chromosomal damage in some mammalian cell lines. researchgate.net
1-NitronaphthaleneHuman cell genotoxicity assaysGenotoxic. nih.gov
2-NitronaphthaleneHuman cell genotoxicity assaysPossesses greater mutagenic potency than naphthalene. nih.gov
1-Hydroxy-2-nitronaphthaleneHuman cell genotoxicity assaysGenotoxic. nih.gov
2-Hydroxy-1-nitronaphthaleneHuman cell genotoxicity assaysGenotoxic. nih.gov
This compound No direct data availableBased on the genotoxicity of other hydroxylated nitronaphthalenes, it is plausible that this compound also possesses genotoxic potential, pending experimental verification.

Toxicological Comparison with Other Nitroaromatic Naphthalenes

The toxicology of nitroaromatic naphthalenes is a significant area of concern due to their potential for adverse health effects. The toxicity of these compounds is often mediated by their metabolic activation to reactive intermediates that can bind to cellular macromolecules and induce oxidative stress.

Comparative toxicological studies of naphthalene and its derivatives have revealed a clear structure-toxicity relationship. For instance, 1-nitronaphthalene is considered to be among the more toxic of the simple naphthalene derivatives. nih.gov Studies have shown that it can cause lesions in Clara and ciliated cells of the respiratory tract. nih.govnih.gov The species-selective lung toxicity observed with naphthalene and methylnaphthalenes is not as apparent with 1-nitronaphthalene, with rats being more susceptible to its parenteral administration than mice. nih.govnih.gov

The following table provides a comparative overview of the toxicity of selected naphthalene derivatives.

CompoundPrimary Target Organ(s)Key Toxicological Findings
NaphthaleneRespiratory tractCauses necrosis of bronchiolar epithelial cells in mice. nih.gov Chronic exposure can lead to respiratory tract tumors in rats. researchgate.net
1-MethylnaphthaleneRespiratory tractLess toxic than naphthalene and 2-methylnaphthalene. jlu.edu.cn
2-MethylnaphthaleneRespiratory tractToxicity is similar to that of naphthalene. jlu.edu.cn
1-NitronaphthaleneRespiratory tractConsidered the most toxic among simple naphthalene derivatives, causing lesions in Clara and ciliated cells. nih.govjlu.edu.cn Does not exhibit the same species-selective lung toxicity as naphthalene. nih.govnih.gov
This compound No direct data availableThe presence of the diol group may influence its metabolic activation and detoxification pathways, potentially leading to a different toxicological profile compared to other nitronaphthalenes. The formation of reactive quinone species through oxidation of the diol is a plausible toxic mechanism.

Applications of 5 Nitronaphthalene 2,3 Diol in Advanced Materials and Organic Synthesis

5-Nitronaphthalene-2,3-diol as a Building Block in Complex Organic Synthesisbenchchem.com

The utility of this compound in organic synthesis stems from the reactivity of its functional groups. The diol moiety allows for reactions such as etherification and esterification, while the nitro group can be reduced to an amine, opening up pathways to a different class of compounds. This dual functionality makes it a versatile precursor for creating a variety of more complex organic molecules.

Precursor for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. researchgate.net The structure of this compound, with its adjacent hydroxyl groups and a nitro group, presents a foundational scaffold for the synthesis of novel heterocyclic systems.

The general synthetic strategy involves leveraging the existing functional groups to build a new ring. For instance, the diol functionality can react with appropriate reagents to form rings containing oxygen. Furthermore, the nitro group can be chemically reduced to form an amino group (-NH2). This resulting 5-Amino-2,3-naphthalenediol can then serve as a precursor to nitrogen-containing heterocyclic rings fused to the naphthalene (B1677914) core. The specific reaction pathways and the resulting heterocyclic structures are dependent on the chosen co-reactants and reaction conditions.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Precursor Reagent Type Potential Heterocycle
This compound Phosgene Analogs Cyclic Carbonate
This compound Dihaloalkanes Dioxin or Dioxepine Derivatives
5-Amino-2,3-naphthalenediol Dicarbonyl Compounds Fused Diazine Derivatives

This table represents theoretical synthetic possibilities based on the known reactivity of diol and amino-phenol functional groups.

Intermediate in Functional Material Precursors

The synthesis of precursors for functional materials often requires molecules with specific electronic and structural properties. This compound serves as a valuable intermediate in this context. Its aromatic nature provides a rigid, planar structure, while the nitro and hydroxyl groups offer sites for further chemical modification. These modifications can be tailored to tune the electronic properties of the molecule, a critical aspect in the development of materials for electronic applications. The transformation of the electron-withdrawing nitro group into an electron-donating amino group is a primary example of how the electronic character of the molecule can be dramatically altered.

Potential in Functional Materials Science

While specific, large-scale applications are still under investigation, the molecular structure of this compound suggests significant potential in various areas of functional materials science. Its characteristics are theoretically suited for the development of novel organic materials with tailored properties.

Role in Organic Electronic Materials Development

Organic electronic materials are central to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). frontiersin.org The performance of these devices relies heavily on the electronic properties of the organic molecules used. Nitroaromatic compounds are of interest due to the strong electron-withdrawing nature of the nitro group, which can facilitate the transport of electrons. nih.gov

The this compound structure could theoretically be incorporated into larger conjugated systems used as n-type (electron-accepting) materials. The naphthalene core provides a stable aromatic system for charge transport, and the diol groups offer a route for chemical linkage into a larger polymer or molecular assembly. Further research is needed to synthesize and characterize such materials to evaluate their true potential in electronic devices.

Application in Metal-Organic Framework (MOF) Ligands

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. rsc.orgresearchgate.net The properties of a MOF, such as its porosity and catalytic activity, are directly influenced by the structure of the organic ligand.

This compound possesses the necessary characteristics to function as a ligand or a precursor to a ligand in MOF synthesis. The two hydroxyl groups can act as coordination sites, binding to metal centers to form the framework structure. The naphthalene backbone provides a rigid spacer, which is crucial for creating porous materials. Furthermore, the nitro group could add specific functionality to the pores of the MOF, potentially influencing its adsorption selectivity or catalytic properties.

Table 2: Potential MOF Ligand Derivatives from this compound

Modification to this compound Resulting Ligand Type Potential Application
Carboxylation of the aromatic ring Dicarboxylate Ligand Gas Storage, Separation
Ether linkage to other coordinating groups Multitopic Ligand Catalysis

This table outlines theoretical modifications to create MOF ligands based on the structure of this compound.

Utilization in Polymer Science and Monomer Synthesis

Polymers derived from diols are a significant class of materials, including polyesters and polyurethanes. mdpi.com The synthesis of novel monomers is a key driver of innovation in polymer science, leading to materials with new or improved properties. researchgate.net

This compound can be considered a specialty diol monomer. Its rigid, aromatic structure, when incorporated into a polymer backbone, would be expected to increase the glass transition temperature (Tg) of the resulting material, making it more rigid and thermally stable compared to polymers made from flexible aliphatic diols. The diol functionality allows it to undergo polycondensation reactions with dicarboxylic acids (to form polyesters) or diisocyanates (to form polyurethanes). The presence of the nitro group on the monomer unit would impart a high refractive index and specific chemical reactivity to the final polymer.

Environmental Fate and Toxicological Pathways of 5 Nitronaphthalene 2,3 Diol

Environmental Degradation Pathways of 5-Nitronaphthalene-2,3-diol

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. These include atmospheric transformation and microbial breakdown in soil and water.

Atmospheric Oxidation and Photolysis Studies

In the atmosphere, nitro-PAHs can exist in the vapor phase or adsorbed onto particulate matter. inchem.org The primary degradation pathways for these compounds are reactions with photochemically generated oxidants and direct photolysis.

Atmospheric Oxidation: The dominant atmospheric loss process for many aromatic compounds is reaction with the hydroxyl radical (•OH). acs.org For nitronaphthalenes, the rate of reaction with •OH is a significant factor in their atmospheric lifetime. inchem.org The presence of hydroxyl groups on the aromatic ring, as in this compound, is expected to increase the rate of reaction with •OH radicals, leading to a shorter atmospheric lifetime compared to unsubstituted nitronaphthalenes. Reactions with other atmospheric oxidants such as nitrate (B79036) radicals (NO3) during nighttime and ozone (O3) can also contribute to the degradation of nitronaphthalenes, although their importance can vary depending on atmospheric conditions. inchem.org

Photolysis: Direct absorption of solar radiation can lead to the photochemical degradation of nitroaromatic compounds. researchgate.net For instance, 1-nitronaphthalene (B515781) can undergo photolysis in aqueous solutions, a process that can be a source of reactive oxygen species such as singlet oxygen and hydroxyl radicals. unito.itacs.org The presence of hydroxyl groups on the naphthalene (B1677914) ring can alter the photophysical and photochemical properties of the molecule. While many nitroaromatic compounds are inherently nonfluorescent due to rapid deactivation of their excited states, the addition of electron-donating groups can, in some cases, alter these decay pathways. nih.gov The photolysis of hydroxylated PAHs in aqueous environments has been shown to proceed via direct photolysis and self-sensitized photooxidation, leading to products of photoinduced hydroxylation, dehydrogenation, and isomerization. nih.gov It is plausible that this compound would undergo similar photochemical transformations.

Biodegradation Mechanisms in Aquatic and Terrestrial Systems

The microbial degradation of aromatic compounds is a crucial process for their removal from the environment. For naphthalene and its derivatives, biodegradation is often initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring.

The biodegradation of 1-nitronaphthalene has been studied in bacteria, where the initial step involves a nitroarene dioxygenase that catalyzes the addition of two hydroxyl groups to the aromatic ring, leading to the formation of a diol and the release of nitrite (B80452). nih.gov The resulting 1,2-dihydroxynaphthalene is then further metabolized through pathways established for naphthalene degradation. nih.gov It is conceivable that the biodegradation of this compound would proceed through analogous enzymatic processes. The existing hydroxyl groups may influence the initial site of enzymatic attack or the subsequent metabolic steps. The ability of microorganisms to form biofilms can be relevant for the degradation of sparingly soluble compounds like PAHs, as it can enhance the bioavailability of the substrate to the degrading cells. frontiersin.org

Molecular Mechanisms of Ecotoxicity

The toxicity of nitroaromatic compounds is often linked to their metabolic activation into reactive intermediates that can damage cellular macromolecules.

Genotoxicity and DNA Adduct Formation

Many nitro-PAHs are known to be genotoxic, capable of causing mutations and chromosomal damage. nih.gov The genotoxicity of these compounds is typically dependent on their metabolic activation. One key pathway involves the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamino group. This N-hydroxy arylamine can be further activated, for example by esterification, to a reactive electrophile that can bind covalently to DNA, forming DNA adducts. hesiglobal.org

Studies on nitronaphthalenes have shown that they can be mutagenic in bacterial and human cell assays. nih.govwho.int For instance, 2-nitronaphthalene (B181648) has been shown to induce mutations in human lymphoblastoid cells. nih.gov The formation of DNA adducts is a critical event in the initiation of chemical carcinogenesis. nih.gov The metabolic activation of nitro-PAHs can lead to the formation of various DNA adducts, which, if not repaired, can lead to mutations during DNA replication. berkeley.edu For hydroxylated nitro-PAHs, such as 1-hydroxy-2-nitronaphthalene and 2-hydroxy-1-nitronaphthalene, genotoxicity has also been demonstrated. nih.gov It is therefore highly probable that this compound can also be metabolically activated to intermediates that form DNA adducts, thus posing a genotoxic risk.

Oxidative Stress Induction in Environmental Organisms

In addition to direct genotoxicity, nitroaromatic compounds and their metabolites can induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. researchgate.net The metabolic cycling of nitroaromatic compounds can lead to the generation of superoxide (B77818) anion radicals and other ROS. This process involves the reduction of the nitro group to a nitro anion radical, which can then be re-oxidized by molecular oxygen, regenerating the parent nitro compound and producing a superoxide radical. This futile cycling can lead to a depletion of cellular reducing equivalents and an accumulation of ROS, resulting in damage to lipids, proteins, and DNA. nih.gov

Nitrosative stress is a related phenomenon involving reactive nitrogen species (RNS), such as nitric oxide and peroxynitrite. frontiersin.org The metabolic processes involving nitroaromatic compounds can also contribute to nitrosative stress, further exacerbating cellular damage. nih.gov The induction of oxidative and nitrosative stress represents a significant pathway for the toxicity of compounds like this compound in environmental organisms.

Conclusion and Future Research Directions

Summary of Current Research on 5-Nitronaphthalene-2,3-diol

Research on this compound has primarily centered on its fundamental chemical characteristics and its potential as a synthetic building block. The compound's structure, featuring a naphthalene (B1677914) core substituted with both electron-withdrawing nitro (–NO₂) and electron-donating hydroxyl (–OH) groups, imparts a unique reactivity profile. Key areas of investigation have included its synthesis, typically through the nitration of 2,3-dihydroxynaphthalene (B165439), and the chemical transformations of its functional groups.

Current literature indicates that the synthesis of this compound presents significant challenges, particularly concerning regioselectivity. The activating nature of the hydroxyl groups can lead to the formation of multiple mononitrated and dinitrated isomers, complicating the isolation of the desired C-5 substituted product.

The functional groups of this compound allow for a variety of chemical reactions. The nitro group can be reduced to form 5-aminonaphthalene-2,3-diol, a transformation that dramatically alters the electronic properties and subsequent reactivity of the molecule. Conversely, the diol functionality can undergo oxidation. These characteristics establish the compound as a versatile intermediate for the synthesis of more complex organic molecules.

In the biological sciences, preliminary studies have noted the cytotoxic effects of this compound against several cancer cell lines in vitro. This has sparked interest in its potential pharmacological applications. The proposed mechanism of action involves the reduction of the nitro group into reactive intermediates that can interact with cellular macromolecules. However, detailed mechanistic studies remain limited. The broader class of nitroaromatic compounds, to which this compound belongs, is also of interest for applications such as the development of fluorescent sensors for detecting explosives.

Properties of this compound

PropertyValueReference
CAS Number77542-54-2 echemi.com
Molecular FormulaC₁₀H₇NO₄ echemi.com
Molecular Weight205.17 g/mol echemi.com
IUPAC Name5-nitro-2,3-naphthalenediol
Physical FormSolid

Unexplored Research Avenues and Challenges

Despite the foundational knowledge, numerous research avenues concerning this compound remain largely unexplored. A primary challenge continues to be the development of efficient and highly regioselective synthetic protocols. Overcoming the formation of isomeric byproducts during the nitration of 2,3-dihydroxynaphthalene is a critical hurdle that needs to be addressed to make the compound more accessible for further research.

From a pharmacological perspective, while initial cytotoxicity has been reported, the specific molecular mechanisms are not well understood. Future research should aim to:

Identify the specific cellular targets of this compound and its metabolites.

Elucidate the detailed biochemical pathways through which it exerts its cytotoxic effects.

Investigate its differential effects on cancerous versus non-cancerous cell lines to determine its therapeutic index.

The potential of this compound in materials science is another nascent area. While related nitroaromatic compounds are explored for sensing applications, the specific fluorescent or electrochemical properties of this diol have not been thoroughly characterized. Research into its potential use in chemosensors, organic electronics, or as a precursor for novel dyes and pigments is warranted.

Furthermore, the environmental fate and metabolic pathways of this compound are unknown. Studies on its biodegradability, potential for bioaccumulation, and the toxicological profiles of its degradation products are essential for a comprehensive understanding of its environmental impact.

Emerging Methodologies and Interdisciplinary Approaches

Future progress in the study of this compound will likely be driven by the adoption of emerging methodologies and interdisciplinary collaborations.

Advanced Synthesis and Catalysis: To address the challenge of regioselectivity, modern catalytic systems could be employed. The use of shape-selective catalysts, such as modified zeolites, has shown promise in controlling isomer distribution in the nitration of naphthalene and could be adapted for the synthesis of this compound. mdpi.com Flow chemistry represents another powerful tool, offering precise control over reaction parameters like temperature, pressure, and reaction time, which could minimize the formation of unwanted byproducts.

Computational Chemistry: In silico methods, including Density Functional Theory (DFT) and molecular docking, can provide profound insights into the compound's properties and interactions. Computational modeling can be used to:

Predict the most likely sites of electrophilic attack during synthesis, aiding in the design of more selective reactions.

Simulate the binding of this compound to potential biological targets, such as enzymes or DNA, to guide pharmacological studies.

Calculate its electronic and optical properties to predict its suitability for materials science applications.

Interdisciplinary Biological Investigation: An integrated approach combining synthetic chemistry, molecular biology, and toxicology is crucial. Advanced "omics" technologies—genomics, proteomics, and metabolomics—can be utilized to obtain a systems-level view of the cellular response to the compound, helping to unravel its mechanism of action and identify potential biomarkers of its effects. Collaborations between synthetic chemists to create derivatives and biologists to test their activity can accelerate the development of analogues with improved potency and selectivity.

By leveraging these advanced methodologies and fostering collaboration across disciplines, the scientific community can overcome existing challenges and unlock the full potential of this compound in both chemical synthesis and applied sciences.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Nitronaphthalene-2,3-diol, and how do they influence experimental design?

  • Answer : The compound (C₁₀H₇NO₄, MW 205.17 g/mol) has a melting point of 207–209°C, density of 1.551 g/cm³, and requires storage at 2–8°C for long-term stability . These properties dictate solvent selection (e.g., polar aprotic solvents for high-temperature reactions) and handling protocols (e.g., refrigeration to prevent degradation). The nitro group enhances electrophilicity, influencing reactivity in substitution or reduction reactions. Characterization via 1H^1H/13C^{13}C-NMR and FT-IR is essential to confirm purity and functional groups .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

  • Answer : While direct synthesis methods are not explicitly documented, analogous naphthalene diol nitration pathways suggest regioselective nitration of naphthalene-2,3-diol using mixed acids (HNO₃/H₂SO₄). Key challenges include controlling nitration position (para to hydroxyl groups) and avoiding over-nitration. Purification via recrystallization (e.g., ethanol/water) and monitoring by TLC are critical to isolate the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • FT-IR : Identify O–H (3200–3500 cm⁻¹), nitro (1520–1350 cm⁻¹), and aromatic C=C (1600–1450 cm⁻¹) stretches.
  • NMR : 1H^1H-NMR detects aromatic protons (δ 6.5–8.5 ppm) and hydroxyls (δ 9–10 ppm, exchangeable). 13C^{13}C-NMR confirms nitro-substituted carbons (δ 140–150 ppm).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in redox reactions?

  • Answer : The nitro group acts as an electron-withdrawing group, stabilizing intermediates in reduction reactions (e.g., catalytic hydrogenation to amines). Kinetic studies using UV-Vis spectroscopy can track nitro reduction rates. Computational methods (DFT) predict transition states and activation energies, aiding in catalyst design (e.g., Pt/C or Pd-based systems) .

Q. How do conflicting toxicological data for naphthalene derivatives inform risk assessment of this compound?

  • Answer : Discrepancies in toxicity studies (e.g., inhalation vs. dermal exposure) arise from variations in model organisms, exposure duration, and metabolite profiles. For this compound, prioritize in vitro assays (hepatocyte viability, ROS generation) and in vivo murine models to assess hepatic/renal toxicity. Cross-reference with ATSDR’s data gaps on naphthalene derivatives to identify unresolved endpoints (e.g., chronic low-dose effects) .

Q. What computational strategies predict the environmental persistence of this compound?

  • Answer : Use QSPR models to estimate biodegradation half-lives and partition coefficients (log P = 1.8 ± 0.2). Molecular dynamics simulations model interactions with soil organic matter, while DFT calculates redox potentials for photodegradation pathways. Validate predictions with HPLC-MS monitoring of aqueous stability under UV light .

Q. How does the nitro group influence the crystal packing and supramolecular interactions of this compound?

  • Answer : X-ray diffraction reveals that the nitro group disrupts planar hydrogen-bonding networks observed in naphthalene-2,3-diol, leading to distorted π-stacking. Differential scanning calorimetry (DSC) shows altered thermal stability (ΔH fusion = ~15 kJ/mol) compared to non-nitrated analogs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···H contacts) .

Q. What experimental controls are critical when studying the compound’s potential genotoxicity?

  • Answer : Include positive controls (e.g., ethyl methanesulfonate for DNA alkylation) and negative controls (DMSO vehicle) in Ames tests or comet assays. Account for nitroreductase activity in bacterial/S9 fractions, which may artifactually enhance mutagenicity. Triplicate assays with blinded scoring minimize bias .

Methodological Notes

  • Data Contradictions : Address conflicting solubility or toxicity data by standardizing assay conditions (e.g., pH, temperature) and reporting via FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Advanced Techniques : Combine synchrotron XRD for high-resolution crystallography with in silico docking to study protein-ligand interactions (e.g., cytochrome P450 metabolism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.